

Physical and chemical properties of Methyl 5-cyano-2-hydroxybenzoate

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Compound of Interest

Compound Name: Methyl 5-cyano-2-hydroxybenzoate

Cat. No.: B1313201

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An In-depth Technical Guide to **Methyl 5-cyano-2-hydroxybenzoate** for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist Introduction

Methyl 5-cyano-2-hydroxybenzoate is a substituted aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its multifunctional structure, featuring hydroxyl, cyano, and methyl ester groups on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, reactivity, applications, and safe handling protocols, tailored for researchers and professionals in drug development. The strategic positioning of its functional groups allows for a wide range of chemical transformations, positioning it as a key intermediate in the development of novel therapeutic agents, particularly in the realms of anti-inflammatory and analgesic drugs^[1].

Chemical Identity and Structure

A precise understanding of the molecule's identity is foundational for all scientific work.

Table 1: Compound Identification

Identifier	Value	Source(s)
IUPAC Name	Methyl 5-cyano-2-hydroxybenzoate	Generic
Synonyms	5-CYANO-2-HYDROXY-BENZOIC ACID METHYL ESTER, METHYL 2-HYDROXY-5-CYANOBENZOATE, Benzoic acid, 5-cyano-2-hydroxy-, methyl ester	[2]
CAS Number	84437-12-7	[3][4][5][6]
MDL Number	MFCD00800949	[3][4]

Table 2: Molecular Structure Details

Property	Value	Source(s)
Molecular Formula	C ₉ H ₇ NO ₃	[4][5]
Molecular Weight	177.16 g/mol	[5][6]
Exact Mass	177.042593085	[2]
SMILES	O=C(OC)C1=CC(C#N)=CC=C1O	[4]
InChIKey	WNLGGSGBOQGUHV-UHFFFAOYSA-N	[2]

Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and behavior in various experimental settings.

General Physical Characteristics

- Appearance: Typically a solid at room temperature.
- Purity: Commercially available with purity levels of $\geq 95\%$ or $\geq 98\%$ ^{[3][6]}.

Quantitative Physicochemical Data

Table 3: Summary of Physicochemical Properties

Property	Value	Notes	Source(s)
Density	1.328 g/cm ³ (Predicted)	[2][7]	
Boiling Point	306.7 \pm 32.0 °C at 760 mmHg (Predicted)	Decomposes below boiling point under certain conditions.	[2][7]
Flash Point	139.309 °C (Predicted)	[2]	
pKa	7.63 \pm 0.18 (Predicted)	Refers to the acidity of the phenolic hydroxyl group.	[2]
XLogP3	1.05048	A measure of lipophilicity.	[2]
Refractive Index	1.573 (Predicted)	[2]	

Spectroscopic Profile for Structural Elucidation

Spectroscopic data is critical for confirming the identity and purity of **Methyl 5-cyano-2-hydroxybenzoate**. While specific spectra for this exact compound are not publicly available, the expected characteristics can be inferred from its functional groups and comparison to similar structures like methyl salicylate.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the molecule's functional groups.

- O-H Stretch (Phenolic): A broad absorption band is expected in the region of 3200-3600 cm^{-1} .
- C≡N Stretch (Nitrile): A sharp, medium-intensity peak should appear around 2220-2240 cm^{-1} .
- C=O Stretch (Ester): A strong, sharp absorption is characteristic in the 1680-1740 cm^{-1} range[8].
- C-O Stretch (Ester): Peaks will be present in the 1000-1300 cm^{-1} region.
- Aromatic C=C Bending: Multiple peaks will be observed in the fingerprint region (~1450-1600 cm^{-1})[8].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework.

^1H NMR

- -OCH₃ (Methyl Ester): A singlet peak is expected around 3.9 ppm[9].
- -OH (Phenolic): A broad singlet, which can vary in chemical shift depending on solvent and concentration, is expected. Its signal would disappear upon D₂O exchange[9].
- Aromatic Protons: The three protons on the benzene ring will appear as a complex pattern of doublets and doublets of doublets in the aromatic region (approximately 6.8-8.0 ppm), reflecting their distinct electronic environments and coupling with each other[9].

^{13}C NMR

- -OCH₃ (Methyl Ester): A peak around 52 ppm.
- C≡N (Nitrile): A signal in the range of 115-125 ppm.
- Aromatic Carbons: Multiple signals are expected between 110-160 ppm. The carbon bearing the hydroxyl group will be shifted downfield, as will the carbon attached to the ester group[10].

- C=O (Ester Carbonyl): A peak is anticipated in the 165-175 ppm region[10].

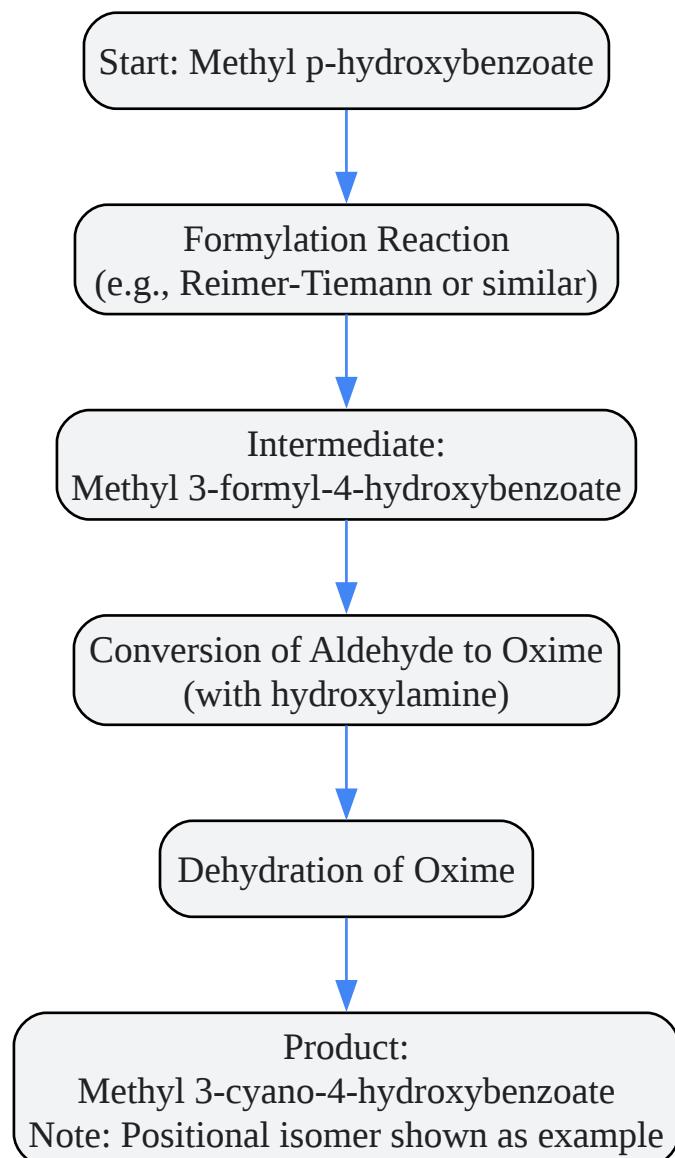
Synthesis and Chemical Reactivity

The utility of **Methyl 5-cyano-2-hydroxybenzoate** as a synthetic intermediate stems from the distinct reactivity of its functional groups.

Synthesis Pathway

A common synthetic approach involves the modification of a simpler starting material, such as methyl p-hydroxybenzoate. A key step is the introduction of the cyano group onto the aromatic ring. While specific, validated protocols for this exact molecule are proprietary, a general plausible route involves electrophilic substitution followed by functional group conversion. For instance, a formylation reaction could introduce an aldehyde group, which is then converted to a nitrile. This avoids the use of highly toxic cyanide reagents like cuprous cyanide, making the process more suitable for industrial applications[11].

Logical Workflow for Synthesis



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Caption: A plausible synthetic route to a cyanohydroxybenzoate.

Reactivity Profile

The molecule's three primary functional groups offer distinct handles for chemical modification:

- Phenolic Hydroxyl Group: Can undergo O-alkylation or O-acylation. It also activates the aromatic ring towards further electrophilic substitution.

- Nitrile Group: Can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to a variety of derivatives.
- Methyl Ester Group: Can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

This multi-faceted reactivity makes it an ideal scaffold for building molecular diversity in drug discovery programs.

Applications in Research and Drug Development

Methyl 5-cyano-2-hydroxybenzoate is primarily utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs)[1]. Its structure is a component of more complex molecules designed to have specific therapeutic effects.

- Anti-inflammatory Agents: The salicylic acid motif (2-hydroxybenzoic acid) is a well-known pharmacophore present in many non-steroidal anti-inflammatory drugs (NSAIDs). Modifications using the cyano group as a synthetic handle can lead to novel NSAID candidates.
- Analgesics: Similar to its role in anti-inflammatory drug design, the core structure is relevant for creating new analgesic compounds[1].
- Fine and Specialty Chemicals: Beyond pharmaceuticals, it serves as a building block in the synthesis of various fine chemicals and specialty compounds for broader research and industrial use[1].

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. While a specific safety data sheet (SDS) for this compound is not available from all major suppliers, GHS classifications for structurally similar compounds provide guidance.

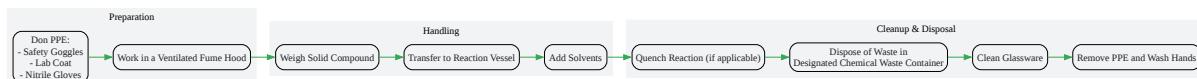
Hazard Identification

Based on related compounds, it should be handled as a substance that may cause skin, eye, and respiratory irritation[3][12].

- Potential Hazards:
 - Causes skin irritation.
 - Causes serious eye irritation.
 - May cause respiratory irritation.

Recommended Handling and PPE

Experimental Workflow for Safe Handling



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Caption: Standard laboratory workflow for handling chemical reagents.

Storage

- Conditions: Store in a cool, dry, and well-ventilated area.
- Container: Keep the container tightly closed to prevent moisture absorption and contamination[13].

Experimental Protocol: Purification by Recrystallization

Purification is a critical step to ensure the quality of the compound for subsequent reactions or analyses. Recrystallization is a standard method for purifying solid organic compounds.

Objective: To purify crude Methyl 5-cyano-2-hydroxybenzoate.

Materials:

- Crude **Methyl 5-cyano-2-hydroxybenzoate**
- Ethanol (or another suitable solvent)
- Deionized water
- Erlenmeyer flasks
- Hot plate with stirring capability
- Buchner funnel and filter paper
- Vacuum flask and tubing

Step-by-Step Methodology:

- Solvent Selection: Determine an appropriate solvent system. An ideal solvent will dissolve the compound when hot but not when cold. A mixture like ethanol/water is often effective for moderately polar compounds.
- Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent (e.g., ethanol) to dissolve the solid completely. This should be done on a hot plate with stirring.
- Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
- Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the flask with a glass rod or place it in an ice bath to induce crystal formation.
- Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

- **Washing:** Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
- **Drying:** Dry the crystals in a vacuum oven at a moderate temperature to remove all traces of solvent.
- **Analysis:** Confirm the purity of the recrystallized product by measuring its melting point and obtaining spectroscopic data (e.g., NMR, IR).

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